5-Keto Vioxx
Overview
Description
5-Keto Vioxx, also known by its chemical name 3-[4-(methylsulfonyl)phenyl]-4-phenyl-2,5-furandione, is a compound with the molecular formula C17H12O5S and a molecular weight of 328.34 . It is an impurity found in the bulk drug Vioxx, which is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation .
Preparation Methods
The synthesis of 5-Keto Vioxx involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 4-methylsulfonylphenylacetic acid with phenylacetic acid under specific reaction conditions to form the desired product . The reaction conditions typically include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as sulfuric acid, to facilitate the reaction. The reaction mixture is then heated to a specific temperature and stirred for a certain period to ensure complete conversion of the starting materials to the desired product.
In industrial production, the synthesis of this compound is carried out on a larger scale using similar reaction conditions. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the pure compound .
Chemical Reactions Analysis
5-Keto Vioxx undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as amines or alcohols, to form substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with potassium permanganate can yield the corresponding carboxylic acid derivative, while reduction with sodium borohydride can produce the corresponding alcohol derivative .
Scientific Research Applications
5-Keto Vioxx has several scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
The mechanism of action of 5-Keto Vioxx is similar to that of its parent compound, Vioxx. It exerts its effects by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins, the hormone-like substances that cause pain and inflammation . By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . The molecular targets and pathways involved in this mechanism include the COX-2 enzyme and the prostaglandin synthesis pathway .
Comparison with Similar Compounds
5-Keto Vioxx can be compared with other similar compounds, such as rofecoxib (Vioxx) and celecoxib (Celebrex), which are also COX-2 inhibitors used to treat pain and inflammation .
Rofecoxib (Vioxx): Like this compound, rofecoxib inhibits the COX-2 enzyme and reduces the production of prostaglandins.
Celecoxib (Celebrex): Celecoxib is another COX-2 inhibitor with a similar mechanism of action to this compound.
The uniqueness of this compound lies in its role as an impurity in rofecoxib formulations and its potential contribution to the toxic effects of the parent drug .
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-4-phenylfuran-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5S/c1-23(20,21)13-9-7-12(8-10-13)15-14(16(18)22-17(15)19)11-5-3-2-4-6-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZJWBAPABMSII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479644 | |
Record name | 5-Keto Vioxx | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179175-15-6 | |
Record name | 5-Keto Vioxx | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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